molecular formula C15H13N3O3S B2773277 Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421531-35-2

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2773277
CAS No.: 1421531-35-2
M. Wt: 315.35
InChI Key: YOPWXZVSMGWLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of isoxazole, azetidine, and thiazole rings

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-3-2-4-12-13(9)17-15(22-12)20-10-7-18(8-10)14(19)11-5-6-16-21-11/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPWXZVSMGWLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of saturated compounds .

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects . The exact molecular pathways involved depend on the specific biological context and the targets of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.

Biological Activity

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that incorporates isoxazole, azetidine, and thiazole moieties. Its unique structural features suggest potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is the BRD4 protein, a member of the Bromodomain and Extra-Terminal (BET) family. The compound binds to BRD4, which plays a crucial role in regulating gene expression by interacting with acetylated lysines on histones. This interaction leads to alterations in the transcription of genes associated with cell proliferation and survival, such as Bcl-2 , c-Myc , and CDK6 .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown remarkable efficacy against MV4-11 leukemia cells, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have demonstrated activity against a range of pathogens, indicating that Isoxazol derivatives might possess comparable effects.

The biochemical properties of this compound are largely influenced by its interactions with biomolecules. The presence of thiazole rings typically enhances the ability to interact with enzymes and proteins, suggesting a mechanism through which it may exert its biological effects.

Pharmacokinetics

Isoxazol derivatives are known to have moderate solubility profiles; they are slightly soluble in water but soluble in organic solvents like alcohol and ether. This solubility profile is critical for their bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that compounds structurally similar to this isoxazole derivative inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Inhibition of Pathogenic Bacteria : Research on related thiazole compounds indicated effective inhibition of bacterial growth, supporting the hypothesis that Isoxazol derivatives may exhibit similar antimicrobial properties .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeInhibits growth in MV4-11 cells
AntimicrobialPotential activity against pathogens
Gene RegulationAffects transcription of Bcl-2, c-Myc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.